Differential Cytotoxicity in CHO Cells: 4-Maleimido-TEMPO vs. TEMPOL, Tempamine, CTPO, and CTPC
In a head-to-head cytotoxicity screen of eight commonly used nitroxide spin probes on CHO cells, 4-maleimido-TEMPO was the only water-soluble probe that inhibited cell survival at sub-millimolar concentrations. All other water-soluble probes—TEMPOL, Tempamine, CTPO, and CTPC—showed no cytotoxicity at concentrations up to 1 mM [1]. 4-Maleimido-TEMPO inhibited CHO cell survival in a dose-dependent manner starting at 75 µM, and at concentrations commonly used for spin-labeling of cells (30–50 µM), none of the lipid-soluble probes tested were cytotoxic [1]. This establishes a uniquely narrow biocompatibility window for 4-maleimido-TEMPO compared to its in-class alternatives.
| Evidence Dimension | CHO cell survival inhibition (concentration threshold for cytotoxicity) |
|---|---|
| Target Compound Data | 4-Maleimido-TEMPO: significant cell survival inhibition at ≥75 µM, dose-dependent; no inhibition at 30–50 µM |
| Comparator Or Baseline | TEMPOL, Tempamine, CTPO, CTPC: no inhibition at concentrations up to 1 mM (1,000 µM) |
| Quantified Difference | >13-fold lower no-observed-adverse-effect concentration (75 µM vs. >1,000 µM) compared to other water-soluble probes; the only water-soluble probe cytotoxic below 1 mM |
| Conditions | CHO cell survival assay; exposure to 8 spin probes at varying concentrations; Life Sciences 40(5):495-498 (1987) [1] |
Why This Matters
Procurement of 4-maleimido-TEMPO requires awareness that its cytotoxic threshold (>75 µM) is far lower than TEMPOL (>1,000 µM), mandating strict concentration control in cellular EPR experiments; this property eliminates TEMPOL and other non-maleimide spin labels as cytotoxicologically equivalent substitutes.
- [1] Ankel, E.G., Lai, C.S., Hopwood, L.E., Zivkovic, Z. Cytotoxicity of commonly used nitroxide radical spin probes. Life Sciences, 1987, 40(5), 495–498. PMID: 3027487, DOI: 10.1016/0024-3205(87)90116-0. View Source
